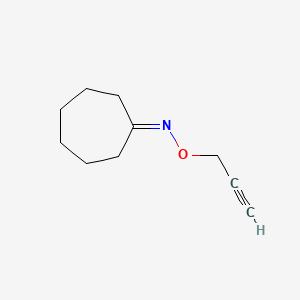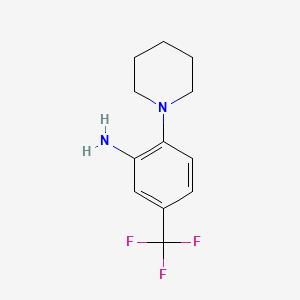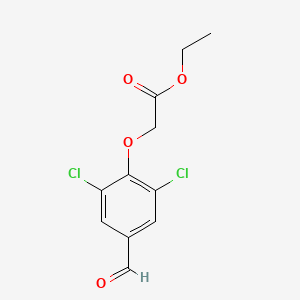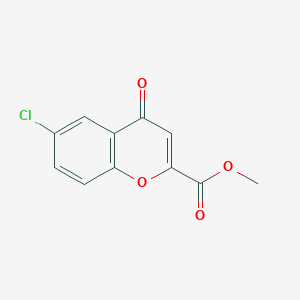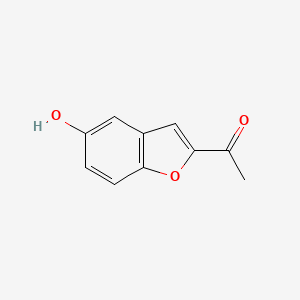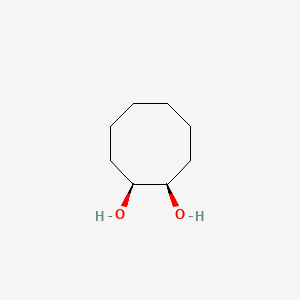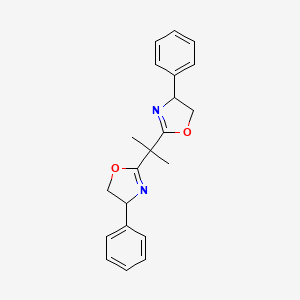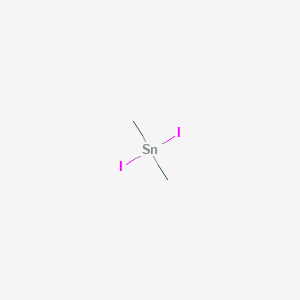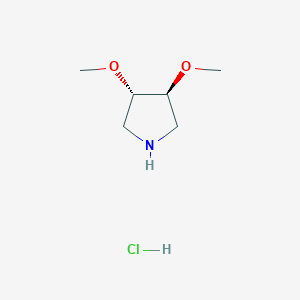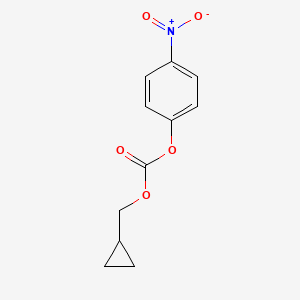
Cyclopropylmethyl 4-nitrophenyl carbonate
Vue d'ensemble
Description
Cyclopropylmethyl 4-nitrophenyl carbonate (CPM-4-NP) is a chemical compound that has been studied in the scientific community for its various applications and effects. CPM-4-NP is a highly reactive compound, which has proven to be useful in a variety of areas such as in organic synthesis, as a reagent for the preparation of pharmaceuticals, and as an intermediate in the synthesis of other compounds. In
Applications De Recherche Scientifique
Cyclopropylmethyl 4-nitrophenyl carbonate has been studied for its various applications in organic synthesis, pharmaceuticals, and other areas. In organic synthesis, this compound has been used as a reagent for the synthesis of various compounds, including amines, alkaloids, and other organic compounds. In the field of pharmaceuticals, this compound has been used as an intermediate in the synthesis of various drugs and other compounds. Additionally, this compound has been studied for its potential use in drug delivery systems, as well as for its potential to act as a prodrug.
Mécanisme D'action
The mechanism of action of Cyclopropylmethyl 4-nitrophenyl carbonate is not yet understood, but it is believed to involve the formation of an intermediate compound, which then undergoes a series of reactions to form the desired product. It is believed that the formation of the intermediate compound is facilitated by the presence of the base, which helps to activate the reaction. Once the intermediate compound is formed, it then undergoes a series of reactions to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet understood. However, it has been shown to be a highly reactive compound, and thus has the potential to interact with various biological molecules. Additionally, this compound has been studied for its potential to act as a prodrug, which could potentially be used to deliver drugs to specific sites in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Cyclopropylmethyl 4-nitrophenyl carbonate in laboratory experiments is its high reactivity, which allows for the synthesis of a wide variety of compounds. Additionally, this compound is relatively easy to synthesize, and can be isolated and purified using standard techniques such as column chromatography. However, the reactivity of this compound can also be a disadvantage, as it can lead to unwanted side reactions and yield losses. Additionally, this compound is a highly reactive compound, and thus should be handled with care in the laboratory.
Orientations Futures
The potential future directions for Cyclopropylmethyl 4-nitrophenyl carbonate are numerous. One potential direction is to further study the mechanism of action of this compound and to investigate its potential use as a prodrug. Additionally, further research could be conducted on the biochemical and physiological effects of this compound, as well as its potential use in drug delivery systems. Finally, further research could be conducted on the potential applications of this compound in organic synthesis, as well as its potential use as an intermediate in the synthesis of other compounds.
Propriétés
IUPAC Name |
cyclopropylmethyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c13-11(16-7-8-1-2-8)17-10-5-3-9(4-6-10)12(14)15/h3-6,8H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEOUENFAXRSKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


